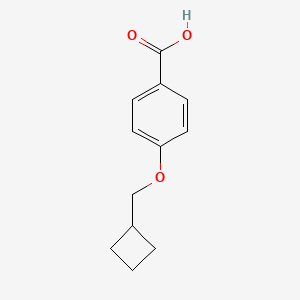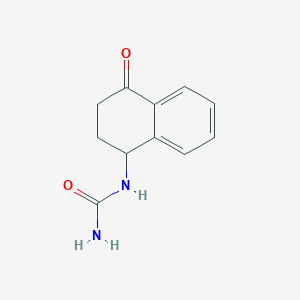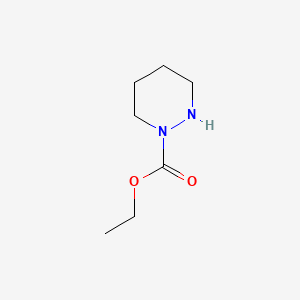
PGPC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PGPC is a phospholipid that is a constituent of oxidatively modified low-density lipoproteins (oxLDLs). It is synthesized from the non-enzymatic oxidation of a major low-density lipoprotein phospholipid, 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine . This compound is known for its role in inducing inflammation, proliferation, or apoptosis in cultured vascular smooth muscle cells and macrophages .
Méthodes De Préparation
PGPC is synthesized through the non-enzymatic oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine . The synthetic route involves the oxidation of the arachidonoyl group to form the glutaroyl group. This process can be carried out under conditions of oxidative stress, which can be induced by various oxidizing agents
Analyse Des Réactions Chimiques
PGPC undergoes several types of chemical reactions, including:
Hydrolysis: It can be hydrolyzed by phospholipase A2 to produce lysophosphatidylcholine and free fatty acids.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and enzymes like phospholipase A2 . The major products formed from these reactions include lysophosphatidylcholine, free fatty acids, and other oxidized phospholipids .
Applications De Recherche Scientifique
PGPC has several scientific research applications:
Chemistry: It is used as a standard in mass spectrometry analysis of phospholipids and oxidized phospholipids.
Biology: The compound is used to study its effects on plasma membrane nanoplatforms using single-molecule microscopy.
Medicine: It is accumulated in atherosclerotic lesions and is used to study the mechanisms of atherosclerosis.
Mécanisme D'action
PGPC exerts its effects by acting as an inducer of inflammation, proliferation, or apoptosis in cultured vascular smooth muscle cells and macrophages . It activates peroxisome proliferator-activated receptor alpha (PPARα) in a concentration-dependent manner . The compound also increases the expression of vascular cell adhesion molecule 1 (VCAM1) and E-selectin in human aortic endothelial cells, promoting the binding of monocytes and polymorphonuclear neutrophils . Additionally, it induces apoptosis in vascular smooth muscle cells by activating apoptotic signaling pathways .
Comparaison Avec Des Composés Similaires
PGPC is similar to other oxidized phospholipids, such as:
1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine: The precursor to this compound, which undergoes oxidation to form the latter.
1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine: A product of phospholipase A2 hydrolysis of phosphatidylcholine, which has different biological activities.
1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine: Another oxidized phospholipid with similar properties and applications.
The uniqueness of this compound lies in its specific role in inducing inflammation, proliferation, or apoptosis in vascular smooth muscle cells and macrophages, as well as its accumulation in atherosclerotic lesions .
Propriétés
Formule moléculaire |
C29H56NO10P |
|---|---|
Poids moléculaire |
609.7 g/mol |
Nom IUPAC |
[(2R)-2-(4-carboxybutanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C29H56NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28(33)37-24-26(40-29(34)21-18-19-27(31)32)25-39-41(35,36)38-23-22-30(2,3)4/h26H,5-25H2,1-4H3,(H-,31,32,35,36)/t26-/m1/s1 |
Clé InChI |
CDZVJFRXJAUXPP-AREMUKBSSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)O |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-4-[1-(bromomethyl)cyclopropyl]benzene](/img/structure/B8766968.png)




![2-[(2-bromophenyl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B8766989.png)







![7-Methoxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8767047.png)
